molecular formula C21H20N4O2 B2910340 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1796970-16-5

2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2910340
CAS No.: 1796970-16-5
M. Wt: 360.417
InChI Key: QFINSLVTNPCDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also contains a piperidine moiety, which is a six-membered ring with one nitrogen atom . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups and the presence of any chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the indole moiety is known to undergo electrophilic substitution reactions . The piperidine ring could potentially be involved in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Future Directions

Given the presence of biologically active moieties in its structure, this compound could potentially be of interest in the development of new pharmaceuticals or other biologically active compounds . Future research could involve the synthesis and characterization of this compound, investigation of its biological activity, and exploration of its potential therapeutic applications .

Properties

IUPAC Name

2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-14-17-5-3-10-23-21(17)27-18-8-12-24(13-9-18)20(26)15-25-11-7-16-4-1-2-6-19(16)25/h1-7,10-11,18H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFINSLVTNPCDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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